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molecular formula C6H13NO B1330393 N,N-Dimethylbutyramide CAS No. 760-79-2

N,N-Dimethylbutyramide

Cat. No. B1330393
M. Wt: 115.17 g/mol
InChI Key: VIJUZNJJLALGNJ-UHFFFAOYSA-N
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Patent
US09409905B2

Procedure details

To a solution of 1-methyl-1H-indole (5.9 g, 45.0 mmol) in CHCl3 (150 mL) was added N,N-dimethylbutyramide (5.8 g, 50.4 mmol, 1.1 eq) followed by POCl3 (5.0 mL, 53.5 mmol, 1.2 eq) at 0° C. Then mixture was heated to reflux and stirred for 2 h. The reaction was quenched with saturated aqueous NaHCO3 then stirred for 30 min at room temperature. The mixture was extracted by CH2Cl2 (3×40 mL) and combined organic layers were dried over Na2SO4. The crude product was purified by flash column chromatography (0-50% EtOAc in hexanes) to afford 1-(1-methyl-1H-indol-3-yl)butan-1-one (6.53 g, 32.4 mmol, 72%).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.CN(C)[C:13](=[O:17])[CH2:14][CH2:15][CH3:16].O=P(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:13](=[O:17])[CH2:14][CH2:15][CH3:16])=[CH:3]1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
CN1C=CC2=CC=CC=C12
Name
Quantity
5.8 g
Type
reactant
Smiles
CN(C(CCC)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NaHCO3
STIRRING
Type
STIRRING
Details
then stirred for 30 min at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by CH2Cl2 (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (0-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.4 mmol
AMOUNT: MASS 6.53 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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